N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a dimethoxybenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions to form the tetrahydroquinoline ring.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group.
Sulfonamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzoyl and sulfonamide groups are known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways by binding to receptors or other proteins, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to the presence of the dimethoxybenzene sulfonamide group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack the sulfonamide group or have different substituents on the benzene ring.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-13-12-20(16-23(22)31-2)32(28,29)25-19-11-10-17-9-6-14-26(21(17)15-19)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZGLWDRSKIRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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